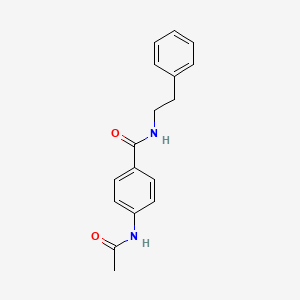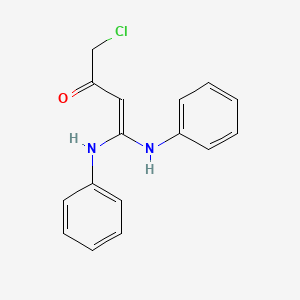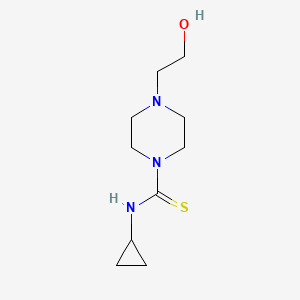![molecular formula C16H17NO5S B5885691 methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)
methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, also known as MMSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MMSB is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-aminobenzoic acid, followed by esterification with methanol.
作用机制
The mechanism of action of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH balance in the body. In addition, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to induce apoptosis, or programmed cell death, by activating a series of intracellular signaling pathways. In bacteria, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to disrupt the integrity of the bacterial cell wall, leading to cell death. In plants and insects, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to inhibit key metabolic enzymes, leading to growth inhibition and ultimately death.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate in lab experiments is its versatility, as it can be used in a range of applications, including cancer research, microbiology, and agriculture. In addition, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell types. Therefore, careful consideration must be given to the concentration and duration of exposure when using methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate in lab experiments.
未来方向
There are several potential future directions for research on methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate as a potential herbicide and insecticide, with the aim of developing more sustainable and environmentally friendly alternatives to traditional chemical pesticides. Further research is also needed to fully elucidate the mechanism of action of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate and to explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, or methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves a multi-step process, and it has been extensively studied for its potential applications in medicine, agriculture, and materials science. methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate exhibits a range of biochemical and physiological effects, and its versatility makes it a valuable tool for researchers. However, careful consideration must be given to its potential toxicity when using it in lab experiments. Future research on methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成方法
The synthesis of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves a multi-step process that begins with the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate. The overall yield of this synthesis method is reported to be around 50%.
科学研究应用
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. In medicine, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against a range of bacterial and fungal species. In addition, methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been explored as a potential herbicide and insecticide due to its ability to inhibit the activity of key enzymes involved in plant and insect metabolism.
属性
IUPAC Name |
methyl 4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-9-14(21-2)15(10-11)23(19,20)17-13-7-5-12(6-8-13)16(18)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWBPFKWJKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5885610.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)



